6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid
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Overview
Description
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound with the molecular formula C14H9ClO4 It is characterized by the presence of a chloro group, a methylenedioxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-methylenedioxybenzaldehyde and 2-chlorobenzoic acid.
Condensation Reaction: The first step involves a condensation reaction between 3,4-methylenedioxybenzaldehyde and 2-chlorobenzoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Oxidation: The resulting intermediate is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylenedioxyphenyl group.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Esters: Esterification results in the formation of esters of this compound.
Scientific Research Applications
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methylenedioxyphenyl groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Methylenedioxyphenyl)benzoic acid: Lacks the chloro group, which may result in different reactivity and biological activity.
6-Chloro-2-phenylbenzoic acid: Lacks the methylenedioxy group, affecting its chemical properties and applications.
Uniqueness
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid is unique due to the presence of both the chloro and methylenedioxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-10-3-1-2-9(13(10)14(16)17)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJCDZZOQHPNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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